5-Chloro NNEI Exhibits a 5.9-Fold Lower CB1 Binding Affinity than Parent NNEI
The affinity for the human CB1 receptor is a primary determinant of in vitro and in vivo activity. 5-Chloro NNEI (5Cl-NNEI) demonstrates a Ki value of 10.2 nM at CB1, representing a 5.9-fold reduction in binding affinity relative to its parent compound, NNEI (Ki = 1.82 nM) [1]. This quantitative difference is directly attributable to the terminal 5-chloro substitution on the N-pentyl tail, offering a distinct SAR data point for receptor binding studies.
| Evidence Dimension | CB1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 10.2 nM |
| Comparator Or Baseline | NNEI (Ki = 1.82 nM) |
| Quantified Difference | 5.9-fold lower affinity for 5-Chloro NNEI |
| Conditions | Radioligand displacement assays at human CB1 receptors (reviewed data from Shevyrin et al. 2013b) |
Why This Matters
This large difference in CB1 affinity means 5-Chloro NNEI cannot be used as a proxy for NNEI in potency studies; it requires a distinct dosing strategy or serves as a specific tool for SAR investigations.
- [1] Banister SD, Kevin RC, Martin L, Adams A, Macdonald C, Manning JJ, et al. The chemistry and pharmacology of synthetic cannabinoid receptor agonist new psychoactive substances: Evolution. Handb Exp Pharmacol. 2018;252:191-232. doi: 10.1007/164_2018_144. Data cited from Shevyrin et al. 2013b. View Source
